molecular formula C15H11ClN2O B5770302 3-(5-chloro-2-methylphenyl)-4(3H)-quinazolinone

3-(5-chloro-2-methylphenyl)-4(3H)-quinazolinone

Cat. No. B5770302
M. Wt: 270.71 g/mol
InChI Key: UHNYIINAEVHHHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-chloro-2-methylphenyl)-4(3H)-quinazolinone, also known as CMQ, is a heterocyclic compound that has been the subject of scientific research due to its potential therapeutic applications. This compound has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-tumor effects. In

Mechanism of Action

The mechanism of action of 3-(5-chloro-2-methylphenyl)-4(3H)-quinazolinone involves the inhibition of various signaling pathways involved in inflammation, cell proliferation, and apoptosis. This compound has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response. Additionally, this compound has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation and proliferation. This leads to cell cycle arrest and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-inflammatory, anti-cancer, and anti-tumor effects, this compound has been shown to have antioxidant properties by scavenging free radicals and reducing oxidative stress. Additionally, this compound has been shown to have neuroprotective effects by reducing neuronal damage and improving cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(5-chloro-2-methylphenyl)-4(3H)-quinazolinone in lab experiments is its wide range of biological activities, which makes it suitable for studying various disease states and pathways. Additionally, this compound has been shown to have low toxicity and good bioavailability, making it a promising candidate for further development as a therapeutic agent. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 3-(5-chloro-2-methylphenyl)-4(3H)-quinazolinone. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the exact mechanisms of action of this compound and its derivatives in various disease states. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound as a therapeutic agent in humans.
Conclusion:
In conclusion, this compound, or this compound, is a heterocyclic compound with potential therapeutic applications. Its anti-inflammatory, anti-cancer, and anti-tumor effects, as well as its antioxidant and neuroprotective properties, make it a promising candidate for further research and development. While there are some limitations to using this compound in lab experiments, its wide range of biological activities and low toxicity make it a valuable tool for studying various disease states and pathways. Future research on this compound and its derivatives will likely lead to the development of novel therapeutic agents for the treatment of various diseases.

Synthesis Methods

The synthesis of 3-(5-chloro-2-methylphenyl)-4(3H)-quinazolinone involves the reaction of 5-chloro-2-methylaniline with anthranilic acid in the presence of a catalyst. The resulting product is then treated with phosphorus oxychloride to yield this compound. This method has been optimized to improve the yield and purity of the compound, making it suitable for further research and development.

Scientific Research Applications

3-(5-chloro-2-methylphenyl)-4(3H)-quinazolinone has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. Additionally, this compound has been shown to have anti-cancer and anti-tumor effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.

properties

IUPAC Name

3-(5-chloro-2-methylphenyl)quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O/c1-10-6-7-11(16)8-14(10)18-9-17-13-5-3-2-4-12(13)15(18)19/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHNYIINAEVHHHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C=NC3=CC=CC=C3C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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